Tributyl(3-isothiocyanatophenyl)stannane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

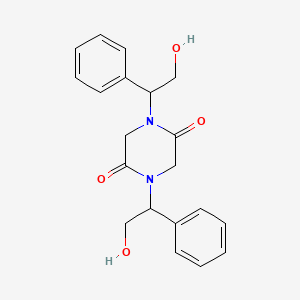

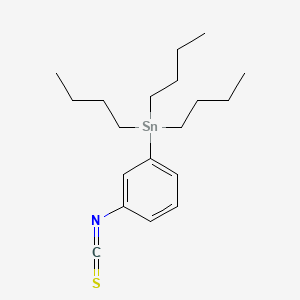

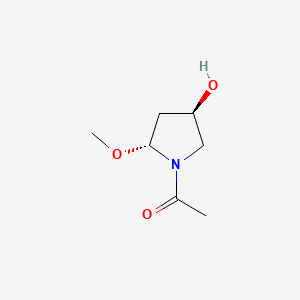

Tributyl(3-isothiocyanatophenyl)stannane is a chemical compound with the molecular formula C19H31NSSn . It is a member of the organotin compounds, which are known for their diverse range of applications in organic synthesis .

Molecular Structure Analysis

The molecular structure of Tributyl(3-isothiocyanatophenyl)stannane consists of a tin atom bonded to three butyl groups and a phenyl group which is further substituted with an isothiocyanate group . The exact 3D structure can be found in chemical databases .Chemical Reactions Analysis

Organotin compounds, such as Tributyl(3-isothiocyanatophenyl)stannane, are known to be good radical reducing agents . They can participate in various reactions like the Barton-McCombie reaction, Barton decarboxylation, dehalogenation, and intramolecular radical cyclization .Applications De Recherche Scientifique

Synthesis and Modification of Organic Compounds :

- Tributylstannane derivatives, such as tributyl(3,3,3-trifluoro-1-propynyl)stannane, have been used in the preparation of various heterocyclic compounds, demonstrating their utility in synthesizing complex organic molecules (Hanamoto, Hakoshima, & Egashira, 2004).

- The use of similar compounds like tributyl[(methoxymethoxy)methyl]stannane in organic synthesis highlights the role of tributylstannane derivatives in forming carbon-carbon bonds and introducing functional groups into organic molecules (Danheiser, Romines, Koyama, Gee, Johnson, & Medich, 2003).

Development of Polymer Materials :

- Studies involving polystyrene copolymers functionalized with tributylstannane side chains indicate the potential of tributylstannane derivatives in developing new polymer materials with specific properties, such as anion-recognition characteristics (Dalil, Biesemans, Willem, Angiolini, Salatelli, Caretti, Chaniotakis, & Perdikaki, 2002).

Catalysis in Chemical Reactions :

- Tributylstannane compounds have been explored for their catalytic properties in various chemical reactions. For example, the catalysis of stannane-mediated radical chain reactions by benzeneselenol, involving tributyltin hydride, demonstrates the potential of tributylstannane derivatives in synthetic chemistry (Crich, Grant, Krishnamurthy, & Patel, 2007).

Mécanisme D'action

Target of Action

The primary target of 3-Tri-N-butylstannyl-phenylisothiocyanate is monoclonal antibodies . Monoclonal antibodies are laboratory-produced molecules engineered to serve as substitute antibodies that can restore, enhance, or mimic the immune system’s attack on cells.

Mode of Action

This compound is used potentially for the radioiodination of monoclonal antibodies . Radioiodination is a process where iodine isotopes are introduced into a substance, in this case, monoclonal antibodies. This process is often used in medical and biological research to trace the passage of a substance through a structure.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tributyl-(3-isothiocyanatophenyl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4NS.3C4H9.Sn/c9-6-8-7-4-2-1-3-5-7;3*1-3-4-2;/h1-2,4-5H;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRHSJMUFRQMFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)N=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NSSn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662213 |

Source

|

| Record name | Tributyl(3-isothiocyanatophenyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145190-98-3 |

Source

|

| Record name | Tributyl(3-isothiocyanatophenyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl N-[4-(pyren-1-yl)butanoyl]-L-phenylalaninate](/img/structure/B562120.png)

![2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxyphenyl)-ethyl]methyl-amino}-pentanenitrile](/img/structure/B562121.png)

![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Methyl Ester](/img/structure/B562123.png)

![N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amine, Hydrochloride Salt](/img/no-structure.png)

![4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt](/img/structure/B562127.png)

![[2R,3aR,6aR]-1-[(2(R)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester](/img/structure/B562133.png)

![[2S,3aR,6aR]-1-[(2(S)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester](/img/structure/B562134.png)

![(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester Hydrochloride Salt](/img/structure/B562139.png)